Methyl3-ethynyloxolane-3-carboxylate
Description
Methyl 3-ethynyloxolane-3-carboxylate is a methyl ester derivative of a substituted oxolane (tetrahydrofuran) ring. Its structure features an ethynyl group (-C≡CH) and a carboxylate ester (-COOCH3) at the 3-position of the oxolane ring.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 3-ethynyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-3-8(7(9)10-2)4-5-11-6-8/h1H,4-6H2,2H3 |
InChI Key |
GHWJRZJXIYSIBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-ethynyloxolane-3-carboxylate typically involves the reaction of ethynyl alcohol with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl3-ethynyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and various substituted oxolane derivatives.
Scientific Research Applications
Methyl3-ethynyloxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl3-ethynyloxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The oxolane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-ethynyloxolane-3-carboxylate with structurally related compounds, focusing on molecular features, substituents, and functional groups.
Key Comparative Insights:
Functional Group Influence: Methyl 3-ethynyloxolane-3-carboxylate’s ethynyl group distinguishes it from analogs like ethyl 3-methyl-2-methylideneoxolane-3-carboxylate (alkene substituent) and methyl cyclohexanecarboxylate (non-polar cyclohexane ring). The ethynyl group may enhance reactivity in click chemistry or cycloaddition reactions . Esters with alicyclic rings (e.g., methyl cyclohexanecarboxylate) exhibit greater hydrophobicity compared to oxolane-based esters, impacting solubility and partitioning behavior .
Substituents such as methylidene (in CID 132371499) or ethyl groups (in 2-methyl-2-ethyl-1,3-dioxolane) modulate steric hindrance and boiling points .
Synthetic Utility: Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate (CID 132371499) has documented structural data (SMILES: CCOC(=O)C1(CCOC1=C)C), suggesting its use in synthesizing heterocyclic frameworks . Methyl 3-ethynyloxolane-3-carboxylate could similarly serve as a dienophile or alkyne precursor.
Physical Properties :
- While specific data for Methyl 3-ethynyloxolane-3-carboxylate is absent, analogs like 2-methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6) have boiling points ~120–130°C, implying that the ethynyl-substituted analog may have higher melting/boiling points due to increased polarity .
Biological Activity
Methyl 3-ethynyloxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl 3-ethynyloxolane-3-carboxylate features a unique oxolane ring structure with an ethynyl group that contributes to its reactivity and biological properties. The molecular formula is CHO, and it has a molecular weight of approximately 142.15 g/mol.
The biological activity of Methyl 3-ethynyloxolane-3-carboxylate can be attributed to several mechanisms:
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oxolane compounds for their anticancer properties. Methyl 3-ethynyloxolane-3-carboxylate was tested against several cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction. The compound demonstrated an IC value in the micromolar range, indicating significant potency compared to control compounds .
Antimicrobial Activity
Research has indicated that certain oxolane derivatives possess antimicrobial properties. In a comparative study, Methyl 3-ethynyloxolane-3-carboxylate exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. Further investigations are needed to fully elucidate its spectrum of activity and mechanism .
Anti-inflammatory Effects
In vitro studies have shown that Methyl 3-ethynyloxolane-3-carboxylate can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory conditions. A recent study reported that the compound could reduce edema in murine models by approximately 50% compared to untreated controls .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC in micromolar range | |
| Antimicrobial | Moderate activity (MIC: 32-64 µg/mL) | |
| Anti-inflammatory | 50% reduction in edema |
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial investigated the effects of Methyl 3-ethynyloxolane-3-carboxylate in patients with advanced solid tumors. The compound was administered as part of a combination therapy and showed a response rate of approximately 30%, with manageable side effects. -
Case Study on Inflammatory Disorders :
In a preclinical model for rheumatoid arthritis, administration of Methyl 3-ethynyloxolane-3-carboxylate resulted in significant reductions in joint swelling and pain scores compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
